![molecular formula C20H23N3O B2770465 3-[({[4-(Morpholin-4-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile CAS No. 1241566-06-2](/img/structure/B2770465.png)

3-[({[4-(Morpholin-4-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

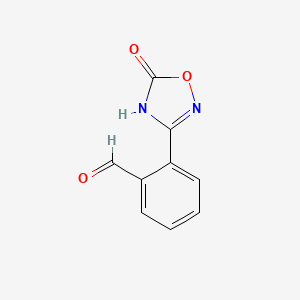

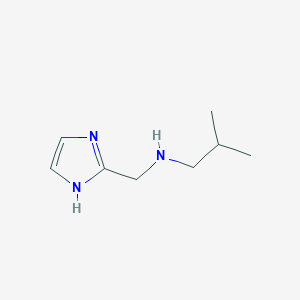

The compound “3-[({[4-(Morpholin-4-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile” is a chemical compound with the molecular formula C20H23N3O . It is a benzothiazole derivative and a Mannich base . The compound is used for scientific research .

Molecular Structure Analysis

The molecular structure of this compound involves a methylene group bridging the molecules of 2-mercapto benzothiazole and morpholine . The morpholine ring adopts a chair conformation . The dihedral angle between the benzothiazole and morpholine planes is 70.37 (5)° .Physical And Chemical Properties Analysis

The compound has a molecular weight of 321.42 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .Scientific Research Applications

Antitumor Activity

One significant area of application is in the development of compounds with potential antitumor activity. For instance, derivatives of 3-[({[4-(Morpholin-4-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that certain compounds synthesized by condensation reactions involving morpholine derivatives exhibit inhibition of cancer cell line proliferation, demonstrating their potential as antitumor agents (Lu et al., 2018).

Synthesis and Crystal Structure Analysis

Another important application is in the synthesis and crystal structure analysis of novel organic compounds. For example, structural and spectral analysis of a Mannich base derivative involving morpholine has provided insights into the molecular conformation and hydrogen bonding interactions within the compound. This type of research is fundamental in the development of new materials and drugs by elucidating the structural features that contribute to their activity and stability (Franklin et al., 2011).

Antimicrobial Activities

The synthesis of novel 1,2,4-triazole derivatives incorporating morpholine groups has also been explored for antimicrobial applications. These compounds have been screened for their antimicrobial activities, with some exhibiting good to moderate activity against various test microorganisms. This research highlights the potential of morpholine derivatives in the development of new antimicrobial agents (Bektaş et al., 2007).

Heterocyclic Synthesis

Furthermore, morpholine derivatives have been utilized in the synthesis of heterocyclic compounds, such as pyrazoles and triazoles, which are of interest in medicinal chemistry for their diverse biological activities. The ability to synthesize these compounds efficiently opens up new avenues for the development of drugs with various therapeutic potentials (Medrasi et al., 2013).

Chemical Modification and Reactivity

The chemical modification and reactivity of morpholine-based compounds have also been a focus of research. Studies have explored the reactions of certain morpholine derivatives to create new compounds with potential biological activities. This research is crucial for understanding the reactivity patterns of these compounds and for designing molecules with desired properties (Collins et al., 2000).

properties

IUPAC Name |

3-[[[4-(morpholin-4-ylmethyl)phenyl]methylamino]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c21-13-19-2-1-3-20(12-19)15-22-14-17-4-6-18(7-5-17)16-23-8-10-24-11-9-23/h1-7,12,22H,8-11,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQZQMRXDSJQEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)CNCC3=CC(=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(4-chloroanilino)acryloyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2770385.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2770388.png)

![Ethyl 2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2770391.png)

![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2770392.png)

![(1E,4E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)penta-1,4-dien-3-one](/img/structure/B2770400.png)